4-Isopropyl-1,3-thiazole-2-carbaldehyde
Overview
Description
4-Isopropyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with an isopropyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylthiosemicarbazide with α-haloketones under basic conditions, leading to the formation of the thiazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Isopropyl-1,3-thiazole-2-carboxylic acid.
Reduction: 4-Isopropyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,3-thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: Another thiazole derivative with an aldehyde group at the 2-position but without the isopropyl substitution.
4-Methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-Isopropyl-1,3-thiazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The isopropyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNPOHDDKJGVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454554 | |
Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184154-42-5 | |
Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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